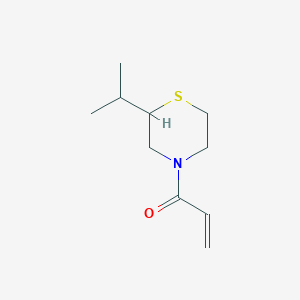

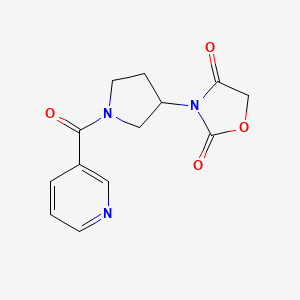

3-(1-Nicotinoylpyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Perhaps for this reason, their basicity is rarely discussed .Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 200 °C (392 °F; 473 K) at 20 torr .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of oxazolidine-2,4-diones is a subject of interest due to their biological significance. A notable method involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, providing a novel and convenient access to various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).

Chemical Reactions : The oxazolidine-2,4-dione scaffold's reactivity and potential for modifications have been explored in various contexts. For instance, the reaction of oxazolidine-2,4-diones with 3-amino-2H-azirines in MeCN at room temperature leads to 3, 4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones in good yield, showcasing the scaffold's versatility in undergoing ring enlargements and contractions (Ametamey & Heimgartner, 1990).

Biological Activity

Serine Protease Inhibition : Oxazolidine-2,4-diones have been identified as pseudo-irreversible inhibitors of serine proteases, demonstrating significant inhibitory potency against enzymes such as porcine pancreatic elastase, human neutrophil elastase (HNE), and proteinase-3. The nature of N-substitution on the oxazolidine-2,4-dione scaffold has a large effect on this inhibitory activity, underscoring the potential of these compounds in the development of enzyme inhibitors (Santana et al., 2012).

Hypoglycemic Agents

Hypoglycemic Activity : Certain derivatives of oxazolidine-2,4-diones have been explored for their potential as hypoglycemic agents. For example, benzyloxazolidine-2,4-diones containing oxazole-based side chains were found to lower blood glucose levels in genetically obese mice. This class of compounds, particularly those incorporating a benzofuran structural element, offers significant in vivo potency and highlights the therapeutic potential of oxazolidine-2,4-diones in managing blood glucose levels (Dow et al., 1991).

Mechanism of Action

Target of Action

Oxazolidinones, a class of compounds to which this molecule belongs, are known to have unique mechanisms of action that assure high antibiotic efficiency and low susceptibility to resistance mechanisms .

Mode of Action

Oxazolidinones, in general, are known to be protein synthesis inhibitors active against a wide spectrum of multidrug-resistant gram-positive bacteria . They achieve this by binding to the bacterial ribosome and inhibiting protein synthesis .

Biochemical Pathways

It can be inferred from the general mechanism of action of oxazolidinones that they interfere with the protein synthesis pathway in bacteria, leading to their antibacterial effect .

Pharmacokinetics

Oxazolidinones are known to have good oral bioavailability and are widely distributed in the body .

Result of Action

Based on the general mechanism of action of oxazolidinones, it can be inferred that this compound would lead to the inhibition of protein synthesis in bacteria, thereby exerting its antibacterial effect .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name |

3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-5-15(7-10)12(18)9-2-1-4-14-6-9/h1-2,4,6,10H,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGFHMIARSTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)

![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)

![3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2953372.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2953374.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)